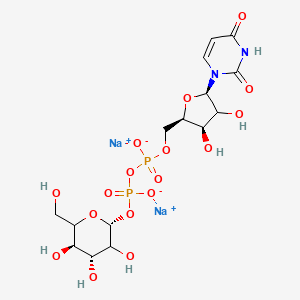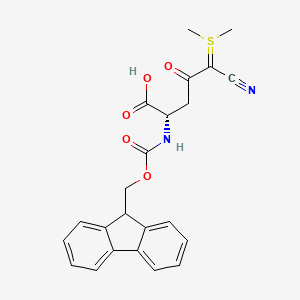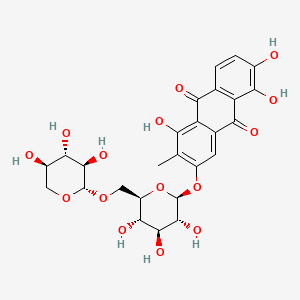
Ptp1B-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptp1B-IN-20 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a non-receptor type protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including insulin signaling and energy metabolism. Inhibiting PTP1B has been considered a potential therapeutic strategy for treating diseases such as type 2 diabetes and obesity .
Métodos De Preparación
The synthesis of Ptp1B-IN-20 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Ptp1B-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ptp1B-IN-20 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the inhibition of PTP1B and its effects on various signaling pathways. In biology, it is used to investigate the role of PTP1B in cellular processes and disease mechanisms. In medicine, this compound is being explored as a potential therapeutic agent for treating type 2 diabetes, obesity, and other metabolic disorders. Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mecanismo De Acción
The mechanism of action of Ptp1B-IN-20 involves its binding to the active site of PTP1B, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of key signaling molecules, leading to enhanced insulin signaling and improved glucose homeostasis. The molecular targets of this compound include the catalytic domain of PTP1B and specific residues involved in its enzymatic activity .
Comparación Con Compuestos Similares
Ptp1B-IN-20 is unique compared to other PTP1B inhibitors due to its specific binding affinity and selectivity for PTP1B. Similar compounds include Ertiprotafib, which also targets PTP1B but has different binding characteristics and clinical efficacy. Other similar compounds include natural product-derived inhibitors and synthetic small molecules designed to target PTP1B with varying degrees of potency and selectivity .
Propiedades
Fórmula molecular |
C26H28O15 |
|---|---|
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
1,5,6-trihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O15/c1-7-12(4-9-15(16(7)29)17(30)8-2-3-10(27)19(32)14(8)18(9)31)40-26-24(37)22(35)21(34)13(41-26)6-39-25-23(36)20(33)11(28)5-38-25/h2-4,11,13,20-29,32-37H,5-6H2,1H3/t11-,13-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
Clave InChI |
FATNCJZCOOPLKZ-YJWXBJJPSA-N |
SMILES isomérico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
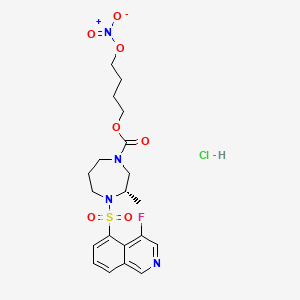
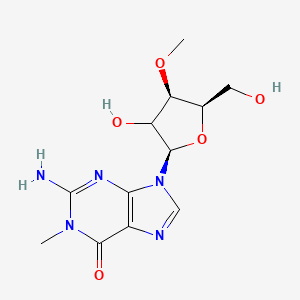


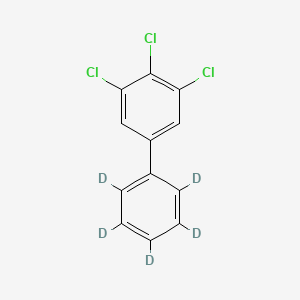

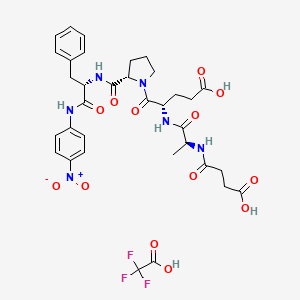
![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
